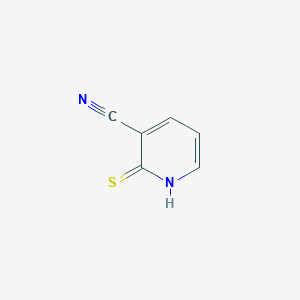

2-Mercaptonicotinonitrile

Description

Properties

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKYGNDJZUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402722 | |

| Record name | 2-Mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52505-45-0 | |

| Record name | 3-Cyano-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052505450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52505-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Mercaptonicotinonitrile from 2-Chloronicotinonitrile

This document provides a comprehensive technical overview for the synthesis of 2-mercaptonicotinonitrile, a pivotal intermediate in the development of various pharmaceutical and agrochemical agents. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical safety considerations inherent to this process. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound, also known as 3-cyano-2-thiopyridine, is a heterocyclic compound of significant interest. Its structure, featuring a pyridine ring functionalized with both a nitrile and a thiol group, makes it a versatile building block for synthesizing more complex molecules. The thiol group provides a reactive handle for nucleophilic substitution or oxidation to disulfides, while the nitrile can be hydrolyzed or reduced. Its derivatives have been explored for various biological activities.

The most direct and common synthetic route to this valuable intermediate is through the nucleophilic aromatic substitution (SNAr) of the readily available 2-chloronicotinonitrile. This guide focuses on providing an expert-level, practical walkthrough of this transformation, emphasizing the rationale behind procedural choices to ensure both high yield and operational safety.

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution

The conversion of 2-chloronicotinonitrile to this compound is a classic example of a nucleophilic aromatic substitution reaction. The success of this reaction hinges on the electronic properties of the pyridine ring.

Causality of Reactivity: The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile group (-C≡N) at the 3-position. This group, along with the ring nitrogen, stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution at the adjacent C2 position.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The hydrosulfide ion (HS⁻), typically generated from a source like sodium hydrosulfide (NaSH), acts as the nucleophile. It attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chlorine atom. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. The initial product is the sodium salt of this compound. Subsequent acidification protonates the thiolate to yield the final neutral product.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Validated Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and rationales provided for each critical step.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 2-Chloronicotinonitrile | 138.56 | 6602-54-6 | Harmful if swallowed/inhaled/in contact with skin, Eye irritant.[1] |

| Sodium Hydrosulfide (hydrate) | 56.06 (anhydrous) | 16721-80-5 | Corrosive, Toxic, Releases H₂S gas with acid/water.[2][3][4] |

| Ethanol (95% or absolute) | 46.07 | 64-17-5 | Flammable liquid and vapor. |

| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | Severe skin burns and eye damage, Respiratory irritant. |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

Step-by-Step Methodology

CRITICAL SAFETY NOTE: This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and neoprene or nitrile gloves, is mandatory.[1][2][3][5] An eyewash station and safety shower must be readily accessible.[1][3]

Step 1: Preparation of Reactant Solution

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve 13.85 g (0.10 mol) of 2-chloronicotinonitrile in 100 mL of ethanol.

-

Stir the mixture at room temperature until all the solid has dissolved completely.

Rationale: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. It is also relatively easy to remove during work-up.

Step 2: Preparation and Addition of Nucleophile

-

In a separate beaker, carefully dissolve ~7.0 g (approx. 0.125 mol, using a 25% molar excess) of sodium hydrosulfide hydrate in 30 mL of deionized water. Note: NaSH is hygroscopic and its exact water content can vary. Using a slight excess ensures the complete conversion of the starting material.

-

Cool the 2-chloronicotinonitrile solution in the flask to 0-5 °C using an ice-water bath.

-

Slowly add the sodium hydrosulfide solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

Rationale: A slow, cooled addition is crucial to control the initial exothermic reaction. A molar excess of the nucleophile drives the reaction to completion according to Le Châtelier's principle.

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

Step 4: Product Isolation (Work-up)

-

Cool the reaction mixture to room temperature.

-

IN FUME HOOD: Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3 (check with pH paper). Vigorous evolution of toxic hydrogen sulfide (H₂S) gas will occur. Ensure the fume hood has strong airflow.[3][6]

-

Upon acidification, a yellow solid product will precipitate.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.

Rationale: Acidification protonates the intermediate sodium thiolate, forming the neutral this compound, which has low solubility in the aqueous ethanol mixture and precipitates out. Washing removes residual salts like NaCl.

Step 5: Purification and Drying

-

The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture or acetic acid.

-

Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

-

The final product is typically a yellow to light-brown solid with a melting point in the range of 250-260 °C.[7]

Rationale: Recrystallization is a standard technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management: An Authoritative Perspective

Trustworthiness in chemical synthesis is built on a foundation of rigorous safety. The reagents used in this procedure present significant hazards that must be actively managed.

-

2-Chloronicotinonitrile: This compound is classified as harmful.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.

-

Sodium Hydrosulfide (NaSH): This is the most hazardous reagent in this synthesis.

-

Corrosivity: It is highly corrosive and can cause severe skin and eye burns upon contact.[2][4][5]

-

Hydrogen Sulfide Release: The primary danger is its reaction with acids or moisture to release hydrogen sulfide (H₂S), a highly toxic, flammable gas with a characteristic "rotten egg" odor.[3][6] Inhalation can cause respiratory irritation, pulmonary edema, and at high concentrations, loss of consciousness and death.[3][4] It is critical to note that H₂S causes olfactory fatigue, meaning the sense of smell can be lost at dangerous concentrations, making it an unreliable warning signal.[3] All manipulations, especially the acidification step, must be performed in a high-performance fume hood.[3][5]

-

-

Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Its vapors are irritating to the respiratory system. Always add acid to the reaction mixture slowly and with cooling.

References

-

Sodium Hydrosulfide Handbook. Australian Institute of Mining and Metallurgy (AusIMM).[Link]

- Process for producing 2-amino-nicotinonitrile intermediates.

-

2-chloronicotinonitrile - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Hazardous Substance Fact Sheet - Sodium Hydrosulfide. New Jersey Department of Health.[Link]

-

The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. ResearchGate.[Link]

-

THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds.[Link]

-

Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione]. Royal Society of Chemistry.[Link]

-

Safety Data Sheet Sodium Hydrosulfide Solution. Moleko.[Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.[Link]

-

2-mercaptopyrimidine - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

A Comprehensive Guide to Sodium Hydrosulfide Reactions. Jam Group Co.[Link]

- The preparation method of 2-chloronicotinic acid.

-

Sodium hydrosulfide. Wikipedia.[Link]

Sources

An In-depth Technical Guide to 2-Mercapto-4,6-dimethylnicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Subject Compound: This technical guide focuses on the chemical compound 2-Mercapto-4,6-dimethylnicotinonitrile . While the initial topic of interest was the parent compound, 2-mercaptonicotinonitrile, publicly available scientific literature and chemical databases predominantly feature the more extensively studied and characterized dimethylated derivative. This guide, therefore, provides a comprehensive overview of the synthesis, properties, and applications of this specific, well-documented molecule, which serves as a representative example of this class of compounds.

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4][5] 2-Mercapto-4,6-dimethylnicotinonitrile is a prime example of a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[6] Its utility is derived from the presence of multiple reactive centers: the nucleophilic thiol group, the electrophilic nitrile group, and the pyridine ring itself, which can be further modified.

This guide is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth technical information and actionable protocols related to this important synthetic intermediate.

Physicochemical and Structural Data

A summary of the key physicochemical properties of 2-Mercapto-4,6-dimethylnicotinonitrile is presented in the table below. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 54585-47-6 | [7][8] |

| Molecular Formula | C₈H₈N₂S | [7][8] |

| Molecular Weight | 164.23 g/mol | [7][8] |

| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | [8] |

| Melting Point | 264 °C (decomposes) | [7] |

| Boiling Point | 250 °C | [7] |

| Density | 1.21 g/cm³ | [7] |

| Appearance | Typically a yellow to orange crystalline powder | |

| Synonyms | 4,6-Dimethyl-2-mercaptonicotinonitrile, 3-Cyano-4,6-dimethyl-2-mercaptopyridine | [7][8] |

Synthesis and Reaction Mechanisms

The most common and efficient method for the synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile and related 2-aminothiophenes is the Gewald three-component reaction .[9][10][11] This one-pot synthesis is highly valued for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions typically employed.[11]

The Gewald reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[12][13] For the synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile, the reactants are acetylacetone (the ketone component), malononitrile (the activated nitrile), and elemental sulfur.

The Gewald Reaction Mechanism

The mechanism of the Gewald reaction is understood to proceed through a series of steps, initiated by a Knoevenagel condensation.[12][13] A plausible mechanism for the formation of 2-Mercapto-4,6-dimethylnicotinonitrile is outlined below:

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of acetylacetone and malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: A sulfur-containing nucleophile, formed from elemental sulfur and the base, undergoes a Michael addition to the α,β-unsaturated nitrile.

-

Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to yield the final 2-mercaptopyridine product.

Caption: The Gewald three-component reaction for the synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile.

Experimental Protocol: Gewald Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile

The following is a representative protocol for the laboratory-scale synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile.

Materials:

-

Acetylacetone

-

Malononitrile

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (solvent)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

To this stirred suspension, add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as acetic acid or ethanol, to yield the final product as a crystalline solid.

Applications in Drug Discovery and Development

The 2-Mercapto-4,6-dimethylnicotinonitrile scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems. The presence of the nitrile and thiol groups allows for a variety of chemical transformations, making it a key intermediate in the generation of compound libraries for high-throughput screening.[6]

The Role of the Nitrile Group in Medicinal Chemistry

The nitrile group is a significant pharmacophore in modern drug design.[14][15][16][17][18] Its inclusion in a drug candidate can offer several advantages:

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[14]

-

Bioisosterism: It can act as a bioisostere for a carbonyl group or a halogen atom, participating in key polar interactions with protein targets.[17]

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its receptor.[14]

-

Modulation of Physicochemical Properties: The strong dipole moment of the nitrile group can influence the solubility, lipophilicity, and other pharmacokinetic properties of a molecule.[18]

Synthetic Utility in Building Drug-like Scaffolds

2-Mercapto-4,6-dimethylnicotinonitrile can be used to synthesize a variety of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities.[6] The general workflow for utilizing such a building block in a drug discovery program is depicted below.

Caption: A simplified workflow illustrating the use of a versatile building block in a drug discovery pipeline.

Safety and Handling

2-Mercapto-4,6-dimethylnicotinonitrile is classified as an irritant and may be harmful if swallowed.[7] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

2-Mercapto-4,6-dimethylnicotinonitrile is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via the Gewald reaction and the presence of multiple reactive functional groups make it a valuable building block for the construction of diverse and complex heterocyclic scaffolds. The strategic incorporation of the pyridine and nitrile moieties provides a foundation for the development of novel therapeutic agents, underscoring the importance of such functionalized heterocycles in modern medicinal chemistry and drug discovery.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

Deng, J., Li, Y., Yu, G., & Chang, J. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1433-1452. Available at: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. Available at: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

-

Schaefer, H. F., & Allen, W. D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Schaefer, H. F., & Allen, W. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., Dai, J., & Wang, H. (2022). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

-

Deng, J., Li, Y., Yu, G., & Chang, J. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Singh, U. P., & Singh, P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(3), 282-317. Available at: [Link]

-

Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Al-Ghamdi, F. A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 846-868. Available at: [Link]

-

Sharma, A., & Kumar, V. (2020). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

-

Sharma, A., & Kumar, V. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Mini-Reviews in Medicinal Chemistry, 24(1), 1-2. Available at: [Link]

-

PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Mercaptonicotinonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-mercaptonicotinonitrile in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the foundational principles of solubility, provides a robust experimental framework for its determination, and offers a qualitative to semi-quantitative analysis of expected solubility in a range of common organic solvents. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions in experimental design, from reaction setup and purification to formulation and high-throughput screening.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a heterocyclic compound featuring a pyridine ring substituted with a thiol (-SH) and a nitrile (-CN) group, is a molecule of significant interest in medicinal chemistry. The nitrile moiety is a versatile functional group found in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] The mercapto group provides a handle for further chemical modification and can participate in various biological interactions. The overall structure, therefore, presents a unique combination of functionalities that make it an attractive scaffold for the design of novel therapeutic agents.

The solubility of any active pharmaceutical ingredient (API) is a cornerstone of the drug development process.[3][4] It dictates the choice of solvents for synthesis and purification, influences the feasibility of different formulation strategies, and is a key determinant of a compound's behavior in biological assays. A thorough understanding of the solubility of this compound is, therefore, not merely an academic exercise but a practical necessity for advancing its potential as a therapeutic candidate.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5][6][7] The molecular structure of this compound provides key insights into its expected solubility.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its polarity.

-

Nitrile Group (-C≡N): The nitrile group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[1]

-

Mercapto Group (-SH): The thiol group is weakly acidic and can act as a hydrogen bond donor. It exists in tautomeric equilibrium with the thione form (C=S).

Based on these features, this compound is anticipated to be a polar molecule. Its solubility will be highest in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Qualitative Solubility Prediction

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the nitrile and mercapto groups, as well as the pyridine nitrogen. |

| Ethanol | High | Similar to methanol, with slightly reduced polarity. | |

| Water | Low to Moderate | While capable of hydrogen bonding, the overall organic character of the molecule may limit high solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a common solvent for polar organic molecules. | |

| Acetone | Moderate | Can act as a hydrogen bond acceptor but lacks donor capabilities. | |

| Acetonitrile | Moderate | Polar, but less effective at solvating the mercapto group compared to protic solvents. | |

| Nonpolar | Toluene | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |

| Hexane | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Prepare a series of dilutions of the supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound will be required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factors.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship should be determined experimentally if the compound will be used in processes at various temperatures.

-

pH (in aqueous or protic solvents): The mercapto group is weakly acidic, and the pyridine nitrogen is weakly basic. Therefore, the pH of the medium can affect the ionization state of the molecule and, consequently, its solubility.

-

Presence of Co-solvents: The solubility in a solvent system can be modulated by the addition of a co-solvent. This is a common strategy in formulation development.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| Methanol | [Insert Experimental Value] |

| Ethanol | [Insert Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | [Insert Experimental Value] |

| N,N-Dimethylformamide (DMF) | [Insert Experimental Value] |

| Acetone | [Insert Experimental Value] |

| Acetonitrile | [Insert Experimental Value] |

| Toluene | [Insert Experimental Value] |

| Hexane | [Insert Experimental Value] |

Note: This table should be populated with experimentally determined values.

The interpretation of this data will be crucial for various applications. For instance, high solubility in a volatile solvent like acetone might be advantageous for purification by recrystallization, while high solubility in DMSO is ideal for preparing stock solutions for high-throughput screening.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is not yet widely published, the principles outlined here, along with the detailed experimental protocol, empower researchers to determine this critical parameter in their own laboratories. A thorough characterization of the solubility profile of this compound will be instrumental in unlocking its full potential as a valuable building block in the development of new medicines. Future work should focus on generating a comprehensive, publicly available dataset of its solubility in a wide range of pharmaceutically relevant solvents at various temperatures.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.

- Vertex AI Search. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile Formula. ECHEMI.

- Vertex AI Search. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510. PubChem.

- Vertex AI Search. (n.d.). Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem.

- Vertex AI Search. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- Vertex AI Search. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Vertex AI Search. (n.d.). 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. PubChem.

- Vertex AI Search. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Vertex AI Search. (n.d.). 2-Mercaptonicotinoyl-Glycine | C8H8N2O3S | CID 129245196. PubChem.

- Vertex AI Search. (n.d.). 6-acetyl-2-mercapto-nicotinonitrile (C8H6N2OS). PubChemLite.

- Vertex AI Search. (n.d.). 175277-42-6 | 6-Acetyl-2-mercaptonicotinonitrile. ChemScene.

- Vertex AI Search. (n.d.). 175277-42-6 | 6-Acetyl-2-mercaptonicotinonitrile. ChemScene.

- Vertex AI Search. (n.d.). Special Issue : Model-Informed Drug Discovery and Development, 2nd Edition. MDPI.

- Vertex AI Search. (n.d.).

Sources

- 1. On-line Software [vcclab.org]

- 2. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 2637-34-5: 2-Mercaptopyridine | CymitQuimica [cymitquimica.com]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Predicting Solubility | Rowan [rowansci.com]

An In-depth Technical Guide to the Tautomeric Forms of 2-Mercaptonicotinonitrile

Abstract: This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-mercaptonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, including its solubility, pKa, and biological receptor affinity.[1][2] For this compound, the equilibrium between its thiol and thione forms is a delicate balance governed by environmental factors. This document delineates the theoretical underpinnings of this tautomerism, presents detailed experimental protocols for its characterization using modern spectroscopic and crystallographic techniques, and offers insights into the computational modeling of its tautomeric preferences. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this phenomenon.

Introduction: The Principle of Thiol-Thione Tautomerism

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[3][4] A prevalent form in heterocyclic chemistry is prototropic tautomerism, which involves the migration of a proton. In the context of 2-mercaptopyridine derivatives, including this compound, the dominant equilibrium is between the aromatic thiol form and the non-aromatic thione form.

-

Pyridine-2-thiol (Thiol Form): In this tautomer, the proton resides on the sulfur atom, preserving the aromaticity of the pyridine ring.

-

Pyridin-2(1H)-thione (Thione Form): Here, the proton has migrated to the ring nitrogen atom, resulting in a thiocarbonyl group (C=S) and disruption of the ring's aromaticity.

The position of this equilibrium is not fixed; it is dynamically influenced by the molecule's environment, a critical consideration in both chemical synthesis and biological applications.[1][5] Understanding which tautomer predominates under specific conditions is paramount for predicting molecular interactions, designing effective drug candidates, and controlling reaction outcomes.

Figure 1: Tautomeric equilibrium of this compound.

Factors Governing Tautomeric Preference

The stability of the thiol versus the thione form is dictated by a subtle interplay of electronic and environmental effects. While the preservation of aromaticity favors the thiol form, other factors can shift the equilibrium significantly toward the thione tautomer.

-

Solvent Polarity: This is arguably the most critical factor in solution. The thione tautomer possesses a larger dipole moment due to the charge separation in the C=S and N-H bonds. Consequently, polar solvents (e.g., water, ethanol, DMSO) preferentially stabilize the thione form through dipole-dipole interactions and hydrogen bonding.[6][7] Conversely, nonpolar solvents (e.g., cyclohexane, carbon tetrachloride) favor the less polar, aromatic thiol form.[8]

-

Concentration and Self-Association: At higher concentrations, 2-mercaptopyridine derivatives can form hydrogen-bonded dimers. This self-association typically favors the thione form, which can act as both a hydrogen bond donor (N-H) and acceptor (C=S).[6]

-

Solid State vs. Solution: In the solid state, intermolecular forces, particularly hydrogen bonding, dominate. Crystal packing effects almost invariably favor the thione tautomer, which can form stable, ordered lattices through N-H···S=C hydrogen bonds.[9][10] Therefore, the structure observed in a crystal may not represent the major species present in solution.

Experimental Workflow for Tautomer Characterization

A multi-faceted approach combining synthesis, spectroscopy, and crystallography is required for a definitive characterization of the tautomeric state of this compound.

Figure 2: Experimental workflow for tautomer analysis.

Synthesis Protocol: From 2-Chloronicotinonitrile

A reliable method for synthesizing this compound involves the nucleophilic substitution of 2-chloronicotinonitrile with a sulfur nucleophile. The following protocol is adapted from established procedures for similar pyridines.[11]

Materials:

-

2-Chloronicotinonitrile

-

Thiourea

-

Ethanol, 95%

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) and thiourea (1.1 eq) in 95% ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of NaOH (2.5 eq) in water to the reaction mixture. Heat the mixture to reflux again for 1 hour to hydrolyze the isothiouronium salt intermediate.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 4-5. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Spectroscopic and Crystallographic Analysis

3.2.1. UV-Vis Spectroscopy: Probing the Equilibrium in Solution

UV-Vis spectroscopy is a powerful and straightforward method to observe the solvent-dependent tautomeric equilibrium.[7][8]

Protocol:

-

Prepare stock solutions of this compound (e.g., 1 mg/mL) in a polar solvent (e.g., ethanol) and a nonpolar solvent (e.g., cyclohexane).

-

Prepare a series of dilute solutions (e.g., ~10⁻⁵ M) from the stock solutions in 100% ethanol, 100% cyclohexane, and mixtures of varying polarity (e.g., dichloromethane).

-

Record the UV-Vis absorption spectrum for each solution from 200 to 450 nm using a spectrophotometer.

-

Analyze the spectra for the characteristic absorption maxima (λmax).

Data Interpretation:

| Tautomer | Chromophore | Transition | Expected λmax Range |

| Thiol | Aromatic Ring | π → π | < 300 nm |

| Thione | C=S (Thiocarbonyl) | n → π | 300 - 400 nm |

| Table 1: Expected UV-Vis Absorption Maxima for Thiol and Thione Tautomers.[12][13] |

A shift in the equilibrium towards the thione form in more polar solvents will be evident by the appearance or increased intensity of the long-wavelength absorption band.[5][6]

3.2.2. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides direct evidence for the presence of specific functional groups associated with each tautomer.

Protocol:

-

Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer or as a KBr pellet.

-

For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄ for thiol, CDCl₃ for both) and acquire the spectrum in a liquid cell.

Data Interpretation:

| Tautomer | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Notes |

| Thiol | ν(S-H) stretch | 2500 - 2600 | Often weak and broad |

| Thione | ν(N-H) stretch | 3100 - 3400 | Broad due to H-bonding |

| ν(C=S) stretch | 1100 - 1250 | Strong, characteristic band | |

| Table 2: Key Diagnostic IR Absorption Bands.[14][15] |

The absence of a clear ν(S-H) band and the presence of strong ν(N-H) and ν(C=S) bands in the solid-state spectrum is strong evidence for the thione form.[15]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to observe both tautomers simultaneously in solution if they are in slow exchange.

Protocol:

-

Prepare NMR samples by dissolving the compound in a nonpolar deuterated solvent (e.g., CDCl₃) and a polar deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra for each sample.

Data Interpretation:

| Nucleus | Tautomer | Key Signal | Expected Chemical Shift (ppm) |

| ¹H | Thiol | SH | 3.0 - 4.5 |

| Thione | NH | 12.0 - 14.0 (broad) | |

| ¹³C | Thiol | C -SH (C2) | 140 - 155 |

| Thione | C =S (C2) | 170 - 185 | |

| Table 3: Diagnostic ¹H and ¹³C NMR Chemical Shifts.[14][16] |

The choice of solvent is critical. In a polar solvent like DMSO-d₆, which stabilizes the thione form, the ¹H spectrum is expected to show a downfield N-H proton, and the ¹³C spectrum will show a C=S signal around 175 ppm.[17] In a less polar solvent, signals corresponding to the thiol form may become more apparent.

3.2.4. X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[10][18]

Protocol:

-

Grow suitable single crystals of this compound, typically by slow evaporation from a solvent like ethanol or acetic acid.[19]

-

Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[20]

-

Solve and refine the crystal structure using appropriate software.

Data Interpretation: The final refined structure will reveal the precise location of all non-hydrogen atoms and, typically, the hydrogen atoms as well. The key is to locate the proton attached to either the sulfur (thiol) or the ring nitrogen (thione). Bond length analysis is also confirmatory: a C2-S bond length of ~1.68 Å is indicative of a C=S double bond (thione), whereas a length of ~1.77 Å suggests a C-S single bond (thiol).[10] For analogous mercaptopyridines, the solid-state structure is consistently found to be the thione tautomer.[9]

Conclusion

The tautomerism of this compound is a classic example of a dynamic, environment-dependent equilibrium. While the aromatic thiol form is favored in nonpolar environments, the more polar thione tautomer predominates in polar solvents and, almost exclusively, in the solid state. This behavior is driven by the principles of solvent stabilization of dipoles and the formation of strong intermolecular hydrogen bonds. A thorough characterization, employing a combination of UV-Vis, IR, and NMR spectroscopy across different solvents, alongside single-crystal X-ray diffraction, is essential for a complete understanding. For professionals in drug design and development, recognizing that the biologically active form in an aqueous physiological environment or at a receptor site may differ from the isolated solid is a critical insight for successful molecular design and optimization.[2][21]

References

-

Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. [Link]

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

-

Wang, J., Gu, J., & Leszczynski, J. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of computational chemistry, 25(15), 1833–1839. [Link]

-

Wikipedia. (2023). 2-Mercaptopyridine. [Link]

-

Canadian Science Publishing. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

-

Gökce, H., Alpaslan, Y. B., & Bahçeli, S. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 163, 170–180. [Link]

-

Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?[Link]

-

Walter, W., & Voss, J. (1970). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 24-34. [Link]

-

ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene. [Link]

-

PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]

-

PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile. [Link]

-

PubChem. (n.d.). 2-Mercaptonicotinic Acid. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules (Basel, Switzerland), 27(4), 1438. [Link]

-

Beak, P., Covington, J. B., & Smith, S. G. (1976). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 41(1), 1-7. [Link]

-

SpectraBase. (n.d.). 4,6-dimethyl-2-mercaptonicotinonitrile. [Link]

-

Broo, A., & Related, C. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 26(11), 3183. [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

- Google Patents. (n.d.).

-

Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693–704. [Link]

-

ResearchGate. (n.d.). (PDF) Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes. [Link]

-

ChemRxiv. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

MDPI. (n.d.). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. [Link]

-

Dhaked, D. K., Ihlenfeldt, W. D., Patel, H., Del Rio, N., & Nicklaus, M. C. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of chemical information and modeling, 56(9), 1726–1738. [Link]

-

Wikipedia. (n.d.). Tautomer. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Shayan, M., & Al-Harrasi, A. (2022). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 17(1), 1–4. [Link]

-

NIST. (n.d.). 2-Mercaptopyrimidine. [Link]

-

PubMed. (2009). Let's not forget tautomers. [Link]

-

Al-Buriahi, A. K., Al-Ghamdi, H., Al-Omair, M. A., & Basha, M. A. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules (Basel, Switzerland), 28(20), 7167. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

-

Chemistry LibreTexts. (2019). 9.4.2. Tautomers. [Link]

-

ResearchGate. (n.d.). Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar matrix. [Link]

-

MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

-

PubMed. (1995). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. [Link]

-

PubChemLite. (n.d.). 6-acetyl-2-mercapto-nicotinonitrile (C8H6N2OS). [Link]

Sources

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. echemi.com [echemi.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Let's not forget tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Mercaptonicotinonitrile

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 2-mercaptonicotinonitrile (alternatively named 2-thioxo-1,2-dihydropyridine-3-carbonitrile), a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) Spectroscopy—that are fundamental to its structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven methodologies for accurate interpretation. We explore the compound's inherent tautomerism and how spectroscopic signatures can be used to understand its dominant form in different states.

Introduction: The Structural Nuances of this compound

This compound is a substituted pyridine derivative featuring a thiol (-SH) group at the 2-position and a nitrile (-C≡N) group at the 3-position. A critical aspect of its chemistry is the prototropic tautomerism between the aromatic thiol form and the non-aromatic thione form (2-thioxo-1,2-dihydropyridine-3-carbonitrile). The equilibrium between these two forms can be influenced by the solvent, temperature, and physical state (solid vs. solution).

Spectroscopic analysis is indispensable for confirming the molecular structure and investigating this tautomeric equilibrium. NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, while IR spectroscopy probes the characteristic vibrations of functional groups, offering direct evidence for the presence of N-H, S-H, C=S, or C≡N bonds. In the solid state, X-ray and IR data suggest the compound predominantly exists as the thione tautomer.[1] In solution, however, an equilibrium between both forms is often observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a signature for each unique proton in the molecule. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns (splittings) that confirm their relative positions.

Expected Spectral Features:

-

Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrile group and the ring nitrogen atom will deshield these protons, shifting them downfield.

-

H-6: Being adjacent to the nitrogen atom, this proton is expected to be the most downfield. It should appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

-

H-4: This proton will also be a doublet of doublets (dd), coupling to H-5 and H-6.

-

H-5: This proton will appear as a triplet or, more accurately, a doublet of doublets (dd) due to coupling with its two neighbors, H-4 and H-6.

-

-

N-H or S-H Proton: The proton on the nitrogen (thione form) or sulfur (thiol form) is exchangeable. Its signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, this proton is readily observed, often as a broad singlet. In CDCl₃, it may be less distinct. Its presence confirms the tautomeric nature of the compound.

Data from a Close Analog: For the related compound, 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, the H-5 proton appears as a broad singlet at δ 7.81 ppm for the major tautomer in solution.[1] The signals for the NH protons were not observed, likely due to H-D exchange with the solvent.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

Broadband decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their electronic environment.

Expected Spectral Features:

-

C-2 (C=S or C-S): This carbon is a key indicator of the dominant tautomer. In the thione form, the C=S carbon is highly deshielded and typically appears in the range of δ 155-180 ppm.[1][2] This is one of the most downfield signals in the spectrum.

-

C-3 and C-CN (Nitrile Carbon): The carbon attached to the nitrile group (C-3) is expected around δ 110-115 ppm.[1] The nitrile carbon itself (C≡N) typically resonates in the range of δ 112-120 ppm.[1][3]

-

Aromatic Carbons (C-4, C-5, C-6): These carbons will appear in the typical aromatic region for heterocyclic compounds (δ 115-160 ppm). The specific shifts are influenced by the substituents. For instance, in an analog, C-4 and C-6 were observed at δ 147.7 ppm and δ 155.7 ppm respectively, while C-5 was more upfield at δ 115.3 ppm.[1]

Table 1: Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H-4 | ~7.0 - 7.5 | dd | Influenced by -CN and -SH groups. |

| H-5 | ~7.5 - 8.0 | dd | Coupling to H-4 and H-6. |

| H-6 | ~8.0 - 8.5 | dd | Most downfield proton, adjacent to Nitrogen. |

| NH/SH | Variable (often >10) | broad s | Position and intensity are solvent-dependent. |

| ¹³C NMR | |||

| C-2 | ~155 - 180 | s | Key indicator of the thione (C=S) form.[1] |

| C-3 | ~110 - 115 | s | Carbon bearing the nitrile group.[1] |

| C-4 | ~145 - 150 | s | Aromatic carbon. |

| C-5 | ~115 - 120 | s | Aromatic carbon.[1] |

| C-6 | ~150 - 158 | s | Aromatic carbon, adjacent to Nitrogen.[1] |

| C≡N | ~112 - 120 | s | Nitrile carbon.[1][3] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally useful for identifying key functional groups and confirming the tautomeric form, particularly in the solid state. The presence or absence of certain vibrational bands provides definitive structural evidence.

Expected Spectral Features:

-

Nitrile Group (C≡N): A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[1][3]

-

Thione vs. Thiol:

-

Thione Form (C=S and N-H): The thione form will exhibit a medium to strong absorption for the C=S bond, typically found between 1200-1300 cm⁻¹.[1] Additionally, a broad N-H stretching vibration will be present in the 3100-3200 cm⁻¹ region.[1]

-

Thiol Form (S-H): The thiol form would show a weak S-H stretching band around 2550-2600 cm⁻¹. The absence of a strong N-H band and the presence of the S-H band would indicate the thiol tautomer.

-

-

Aromatic Ring (C=C, C=N): Multiple sharp bands in the 1400-1630 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring.[1]

Supporting Data: The IR spectrum for 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile clearly shows absorption bands for N-H (3175, 3096 cm⁻¹), C≡N (2230 cm⁻¹), and C=S (1230 cm⁻¹), confirming that the thione form is dominant in the solid state.[1]

Table 2: Summary of Key IR Absorption Frequencies

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Thione | 3100 - 3200 | Medium, Broad |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C≡N Stretch | Both | 2220 - 2240 | Strong, Sharp |

| C=C, C=N Stretch | Both | 1400 - 1630 | Medium to Strong |

| C=S Stretch | Thione | 1200 - 1300 | Medium to Strong |

Experimental Protocols & Workflow

Achieving high-quality, reproducible spectroscopic data requires adherence to validated experimental protocols.

Protocol for NMR Data Acquisition

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like N-H or O-H. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve maximum homogeneity and resolution. A good shim results in sharp, symmetrical peaks. d. Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used. e. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon signal appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.[4]

Protocol for FTIR Data Acquisition (ATR Method)

-

Instrument Preparation: a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. b. Record a background spectrum. This is a critical self-validating step that subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) from the sample spectrum.

-

Sample Analysis: a. Place a small amount of the solid this compound sample directly onto the ATR crystal. b. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. d. Clean the crystal thoroughly after the measurement.

Workflow for Structural Elucidation

The process of identifying a molecule using spectroscopy follows a logical and systematic workflow.

Caption: A flowchart illustrating the systematic workflow for the spectroscopic characterization and structural elucidation of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive framework for the structural characterization of this compound. The ¹³C NMR signal for C-2 and the vibrational bands in the IR spectrum are particularly powerful in distinguishing between the thiol and thione tautomers. The data consistently indicate that the thione form is prevalent, especially in the solid state. This guide provides the foundational data, interpretive logic, and experimental protocols necessary for researchers to confidently analyze this molecule and its derivatives.

References

-

Dotsenko, V. V., Kutyrev, A. A., & Obydennov, D. L. (2018). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 635–639. Available at: [Link]

-

Reddy, C. R., Grée, D., & Grée, R. (2014). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 16(18), 4742–4745. Available at: [Link]

-

SpectraBase. (n.d.). 2-Mercaptopyridine. Wiley-VCH GmbH. Available at: [Link]

-

PubChem. (n.d.). 2-Mercaptopyridine. National Center for Biotechnology Information. Available at: [Link]

-

El-Faham, A., et al. (2020). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 10(1), 1-16. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Popik, M. V., et al. (2019). Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar matrix. ResearchGate. Available at: [Link]

-

Gomaa, M. A. M., & Ali, M. M. (2017). 13C-NMR spectrum of (4). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Mercaptonicotinonitrile for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-mercaptonicotinonitrile. It moves beyond a simple catalog listing to offer practical, field-tested insights into supplier selection, quality validation, safe handling, and core chemical properties relevant to its application in synthesis and discovery.

Introduction: The Role of this compound in Modern Synthesis

This compound, also known as 3-Cyano-2-mercaptopyridine or 3-Cyanopyridine-2-thiol, is a heterocyclic compound featuring a pyridine ring substituted with both a nitrile and a thiol group.[1] This unique bifunctional architecture makes it a valuable building block in medicinal chemistry and materials science. Its pyridine core is a common scaffold in pharmacologically active molecules, while the nucleophilic thiol and the electrophilic nitrile functionalities offer versatile handles for a wide range of chemical transformations. Understanding the quality and characteristics of the commercially available starting material is a critical first step for any research program relying on this intermediate.

Sourcing and Supplier Landscape

The procurement of high-quality reagents is paramount to experimental reproducibility. Several reputable chemical suppliers offer this compound, typically for research and development purposes.[2] When selecting a supplier, key considerations include purity, available quantities, documentation (Certificate of Analysis, SDS), and consistency between lots.

Below is a comparative summary of offerings from prominent suppliers. Note that availability and specifications are subject to change, and direct verification is always recommended.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Assay | Form | Key Documents |

| Sigma-Aldrich | 2-Mercaptopyridine-3-carbonitrile | 52505-45-0 | 136.17 g/mol | 95% | Solid | Safety Data Sheet (SDS), Certificate of Analysis (COA) |

| Amerigo Scientific | 2-Mercaptopyridine-3-carbonitrile | 52505-45-0 | 136.17 g/mol | 95% | - | General Product Page[1] |

| CP Lab Safety | 2-Mercaptopyridine-3-carbonitrile | 52505-45-0 | 136.17 g/mol | min 95% | - | Product Page[2] |

| ChemicalBook | This compound | - | 136.17 g/mol | - | - | Aggregator Listing[3] |

Note: This table is illustrative. Researchers should always consult the supplier's specific product page and documentation for the most current data.

Chemical Properties and Structural Insights

A foundational understanding of the molecule's chemical behavior is essential for its effective use. This compound exists in a tautomeric equilibrium between the thiol form and the thione form (pyridinethione). This equilibrium can be influenced by the solvent and pH, which has significant implications for its reactivity in synthetic protocols.

Caption: Thiol-Thione tautomerism of this compound.

Laboratory Workflow: From Receipt to Reaction

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety. The compound is often described as an irritant and toxic if swallowed.[4] Adherence to a strict workflow is a self-validating system for safety and experimental success.

Caption: Standard laboratory workflow for handling this compound.

Key Handling & Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

-

Ventilation: Handle the solid material exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

-

Storage Conditions: The compound should be stored in a tightly sealed container to prevent moisture absorption, as some pyridine derivatives can be hygroscopic.[6][7] Store in a dry, well-ventilated place, often under an inert atmosphere (e.g., argon) and protected from light.[6] Recommended storage temperatures may vary, with some suppliers suggesting 2-8 °C.[6]

-

First Aid: In case of contact, follow standard first-aid measures. For skin contact, wash thoroughly with soap and water.[5][8] For eye contact, rinse cautiously with water for several minutes.[5][8] If inhaled, move the person to fresh air.[6][7] If swallowed, get immediate medical attention.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[4][5]

Quality Control: A Protocol for Purity Verification

While suppliers provide a Certificate of Analysis, independent verification of purity is a cornerstone of good scientific practice, especially before commencing large-scale synthesis or sensitive screening assays. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol is a representative method for assessing the purity of a newly acquired batch of this compound.

Objective: To determine the purity of a this compound sample by percentage area.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (reagent grade)

-

Volumetric flasks, pipettes, vials

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Filter both phases through a 0.22 µm filter and degas.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.

-

Prepare a working standard of 10 µg/mL by diluting the stock solution.

-

-

Sample Solution Preparation:

-

Prepare the sample solution using the same procedure as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (based on typical absorbance for similar structures, may require optimization)[9].

-

Column Temperature: 30 °C.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent), followed by the standard solution, and then the sample solution.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

The presence of significant secondary peaks may indicate impurities from the synthesis or degradation products, necessitating further characterization by techniques like LC-MS/MS.[10]

-

This protocol provides a robust, self-validating system to ensure the quality of the starting material, directly impacting the reliability of downstream experimental results.

Conclusion

This compound is a potent synthetic intermediate whose effective use begins with informed sourcing and rigorous quality assessment. By partnering with reliable commercial suppliers and implementing stringent in-house validation and handling protocols, researchers can ensure the integrity and reproducibility of their work. This guide serves as a foundational resource, blending supplier data with the practical, experience-driven insights necessary for success in the modern research environment.

References

- ECHEMI. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile SDS, 54585-47-6 Safety Data Sheets.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Amerigo Scientific. (n.d.). 2-Mercaptopyridine-3-carbonitrile (95%).

- Sigma-Aldrich. (n.d.). 2-Mercaptopyridine-3-carbonitrile 95%.

- Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound.

- CP Lab Safety. (n.d.). 2-Mercaptopyridine-3-carbonitrile, min 95%, 100 mg.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 54585-47-6, 2-Mercapto-4,6-dimethylnicotinonitrile Formula.

- ChemScene. (n.d.). 6-Acetyl-2-mercaptonicotinonitrile.

- Sadowska, K., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine.